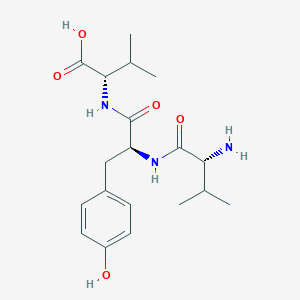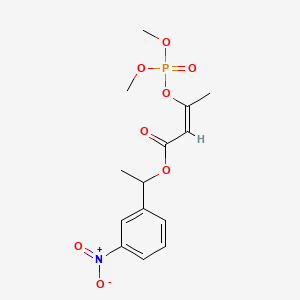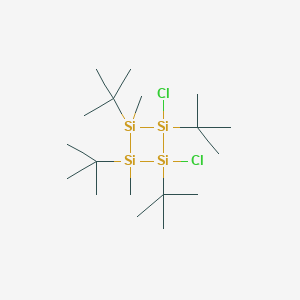
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is a highly branched organosilicon compound. Its unique structure, characterized by the presence of tert-butyl groups and dichloro substituents, makes it an interesting subject for research in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane typically involves the reaction of tert-butylchlorosilane with dichloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloro groups to hydrosilane groups.
Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dichloro groups, which can undergo nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar highly branched structure.
Tetra-tert-butylmethane: Another highly branched compound with tert-butyl groups.
2,2,3,3-Tetramethylbutane: A compact and stable hydrocarbon with a butane backbone.
Uniqueness
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is unique due to the presence of both silicon and chlorine atoms in its structure, which imparts distinct chemical properties compared to purely hydrocarbon-based compounds. The combination of tert-butyl groups and dichloro substituents makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63267-56-1 |
|---|---|
Fórmula molecular |
C18H42Cl2Si4 |
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
1,2,3,4-tetratert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane |
InChI |
InChI=1S/C18H42Cl2Si4/c1-15(2,3)21(13)22(14,16(4,5)6)24(20,18(10,11)12)23(21,19)17(7,8)9/h1-14H3 |
Clave InChI |
SGUGBSOQHIBIGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si]1([Si]([Si]([Si]1(C(C)(C)C)Cl)(C(C)(C)C)Cl)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


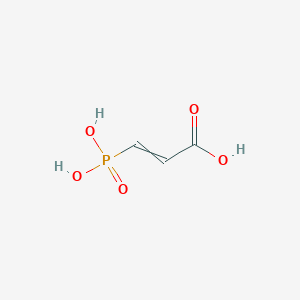
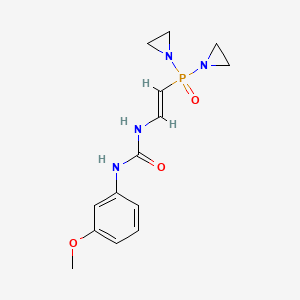
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)
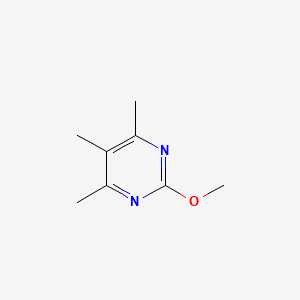
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

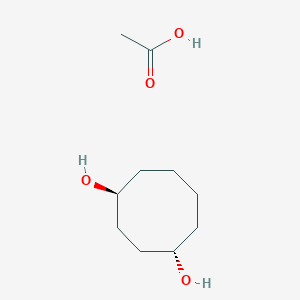
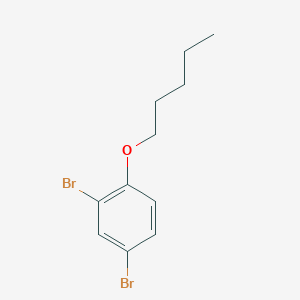
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

